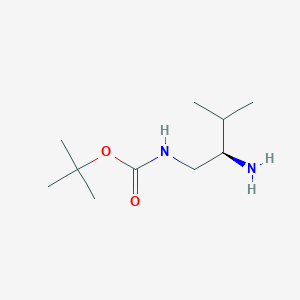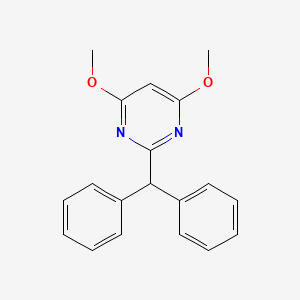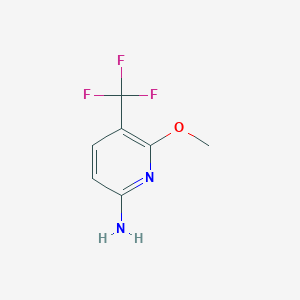![molecular formula C12H13NO B3041958 1-[4-(1H-pyrrol-1-yl)phenyl]-1-ethanol CAS No. 439110-83-5](/img/structure/B3041958.png)
1-[4-(1H-pyrrol-1-yl)phenyl]-1-ethanol
概要
説明
“1-[4-(1H-pyrrol-1-yl)phenyl]-1-ethanol” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,4-Phenylenediamine reacted readily with chloroacetone to give 1,4-bis[(2-oxopropyl)amino]benzene which was used to prepare 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives in a one pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone or an ylidene-malononitrile .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as 1H NMR, which revealed the presence of methylene and methyl protons as singlets at δ 4.16 and 2.50 ppm, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 1,4-bis[(2-oxopropyl)amino]benzene with arene diazonium salts which afforded the hydrazone derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, it was found that the polymer film also exhibited a reversible electrochromic behavior (orange color in the neutral state and blue color in the oxidized state) with a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm 2 /C at 950 nm) .科学的研究の応用
Electrochemical and Optical Properties
This compound has been used in the synthesis of a novel dithieno [3,2-b:2’,3’-d]pyrrole (DTP) derivative, namely, 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno [3,2-b:2’,3’-d]pyrrole (DTP-Ph-Pyr). The corresponding polymer (P(DTP-Ph-Pyr)) was successfully obtained via electrochemical polymerization. The polymer film exhibited a reversible electrochromic behavior with a high optical contrast and coloration efficiency .
Energy Storage and Translation
The compound has been used in the development of conjugated polymers for energy storage and translation applications. These polymers have been used in electronic devices for energy trapping and flexible electronics .
Sensor Applications
Conjugated polymers, which can be synthesized using this compound, have found applications in the development of sensors .
Solar Cells
The compound has been used in the synthesis of conjugated polymers for application in solar cells .
Light Emitting Devices
Conjugated polymers synthesized using this compound have been used in light emitting devices .
Capacitors
The compound has been used in the development of conjugated polymers for application in capacitors .
Electrochromic Devices
The compound has been used in the development of conjugated polymers for application in electrochromic devices .
Biosensors
Conjugated polymers, which can be synthesized using this compound, have found applications in the development of biosensors .
Safety and Hazards
将来の方向性
作用機序
Target of Action
The compound 1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol, also known as 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-ol or 1-[4-(1H-pyrrol-1-yl)phenyl]-1-ethanol, is a derivative of pyrrole . Pyrrole derivatives have been found to exhibit a wide range of biological activities, including acting as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, and adenosine receptor antagonists .
Mode of Action
It is known that pyrrole derivatives can interact with various proteins related to cell apoptosis and proliferation . This interaction can lead to changes in the activity of these proteins, potentially resulting in the inhibition of cell growth and division .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For example, if the compound acts as a dihydrofolate reductase inhibitor, it could affect the folate pathway, which is crucial for DNA synthesis and repair . If it acts as a tyrosine kinase inhibitor, it could affect various signaling pathways that regulate cell growth and survival .
Pharmacokinetics
The predicted boiling point of a similar compound, 1-[4-(1-methyl-1h-pyrrol-2-yl)phenyl]-ethanone, is 3278±170 °C, and its predicted density is 104±01 g/cm3 . These properties could potentially influence the compound’s bioavailability.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it acts as an inhibitor of cell growth and division, it could potentially have antitumor effects . Some pyrrole derivatives have been reported to show inhibitory activity against various cancer cell lines .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and, consequently, its ability to interact with its targets. Additionally, the presence of other molecules could affect the compound’s distribution and metabolism .
特性
IUPAC Name |
1-(4-pyrrol-1-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h2-10,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADAUMAMSILNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268640 | |
| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-pyrrol-1-yl)phenyl]-1-ethanol | |
CAS RN |
439110-83-5 | |
| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439110-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine](/img/structure/B3041880.png)
![Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3041881.png)

![3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B3041883.png)

![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B3041887.png)

![Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3041891.png)



